molecular formula C9H9NO4S2 B3022874 3,5-Bis(methylsulfonyl)benzonitrile CAS No. 849924-84-1

3,5-Bis(methylsulfonyl)benzonitrile

Cat. No. B3022874
CAS RN: 849924-84-1
M. Wt: 259.3 g/mol
InChI Key: RZFPKGRAQZGUPA-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfonyl)benzonitrile is a chemical compound with the CAS Number: 849924-84-1 and Linear Formula: C9H9NO4S2 . It has a molecular weight of 259.31 .


Molecular Structure Analysis

The IUPAC name for this compound is 3,5-bis(methylsulfonyl)benzonitrile . The Inchi Code for this compound is 1S/C9H9NO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,1-2H3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-Bis(methylsulfonyl)benzonitrile, focusing on six unique fields:

Pharmaceutical Research

3,5-Bis(methylsulfonyl)benzonitrile is utilized in pharmaceutical research for its potential as a building block in the synthesis of various bioactive compounds. Its unique chemical structure allows for the creation of novel drugs with potential therapeutic applications, including anti-inflammatory and anticancer agents .

Organic Synthesis

This compound is valuable in organic synthesis due to its ability to participate in various chemical reactions. It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals with specific properties .

Material Science

In material science, 3,5-Bis(methylsulfonyl)benzonitrile is used to create advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and resistance to degradation.

Analytical Chemistry

The compound is employed in analytical chemistry as a standard or reagent for various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography and spectroscopy, aiding in the identification and quantification of other substances .

Safety and Hazards

The safety information available indicates that 3,5-Bis(methylsulfonyl)benzonitrile is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3,5-bis(methylsulfonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFPKGRAQZGUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294169
Record name 3,5-Bis(methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(methylsulfonyl)benzonitrile

CAS RN

849924-84-1
Record name 3,5-Bis(methylsulfonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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